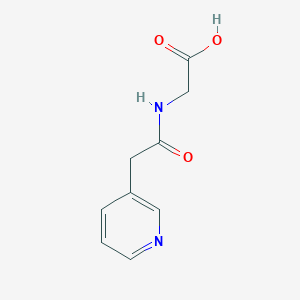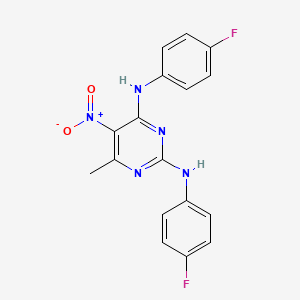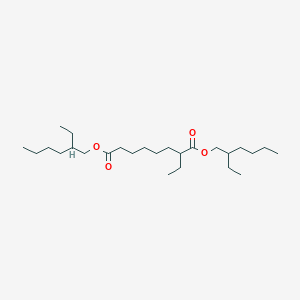![molecular formula C10H18O2 B14741880 2,3-Dimethyl-1,4-dioxaspiro[4.5]decane CAS No. 5413-48-9](/img/structure/B14741880.png)
2,3-Dimethyl-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1,4-dioxaspiro[45]decane is an organic compound characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dioxaspiro[4.5]decane typically involves the condensation of appropriate aldehydes or ketones with diols under acidic conditions. One common method is the reaction of 2,3-dimethyl-1,4-butanediol with cyclohexanone in the presence of an acid catalyst. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid can enhance the reaction rate and selectivity. The final product is typically obtained through distillation and purification processes to ensure high purity.
化学反応の分析
Types of Reactions
2,3-Dimethyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups, depending on the reagents used.
科学的研究の応用
2,3-Dimethyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Dimethyl-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific biological effects.
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar spirocyclic compound with a different substitution pattern.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with additional functional groups.
Uniqueness
2,3-Dimethyl-1,4-dioxaspiro[4.5]decane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
特性
CAS番号 |
5413-48-9 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2,3-dimethyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O2/c1-8-9(2)12-10(11-8)6-4-3-5-7-10/h8-9H,3-7H2,1-2H3 |
InChIキー |
OXDHWENKTVLJHW-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC2(O1)CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
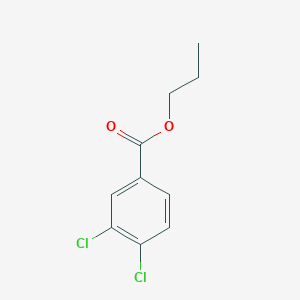
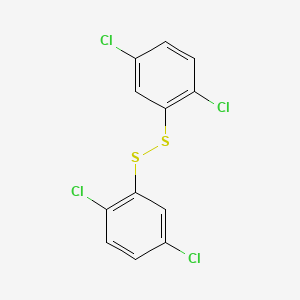
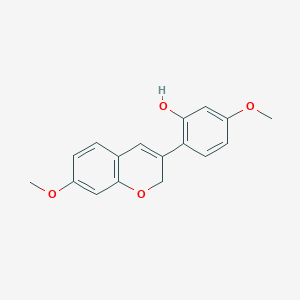
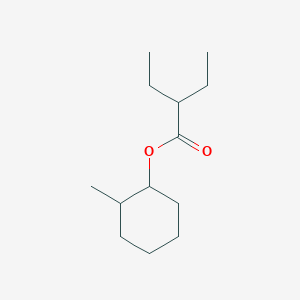
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
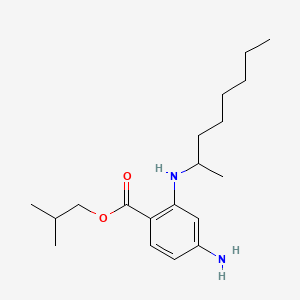
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
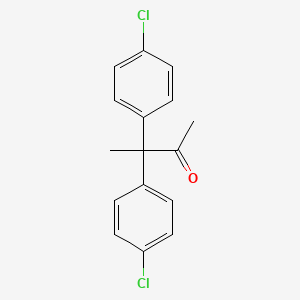
![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
